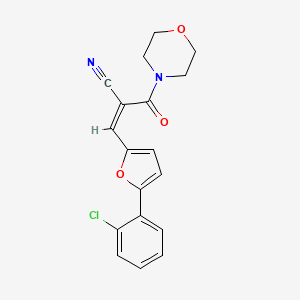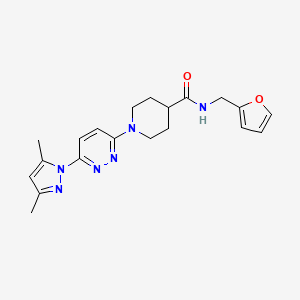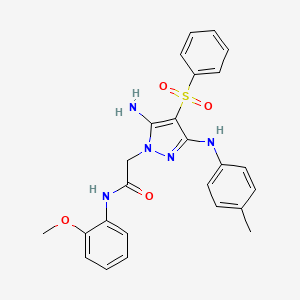
Tetrahydrofurfuryl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofurfuryl chloroformate is an organic compound with the chemical formula C₆H₉ClO₃. It is a derivative of tetrahydrofurfuryl alcohol and chloroformic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Mécanisme D'action
Mode of Action
It is known that chloroformates hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound
Biochemical Pathways
It is known that tetrahydrofurfuryl alcohol, a related compound, is involved in the catalytic conversion process, leading to the production of 1,5-pentanediol and tetrahydropyrane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl chloroformate can be synthesized through the reaction of tetrahydrofurfuryl alcohol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
C5H9OCH2OH+COCl2→C5H9OCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofurfuryl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofurfuryl alcohol and carbon dioxide.
Reduction: It can be reduced to tetrahydrofurfuryl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: Reacts with amines to form carbamates under mild conditions.
Alcohols: Reacts with alcohols to form carbonates, often in the presence of a base.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Tetrahydrofurfuryl Alcohol: Formed from hydrolysis or reduction reactions.
Applications De Recherche Scientifique
Tetrahydrofurfuryl chloroformate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Chloroformate: Similar in structure but with an ethyl group instead of a tetrahydrofurfuryl group.
Methyl Chloroformate: Contains a methyl group and is used in similar reactions.
Benzyl Chloroformate: Used for introducing the benzyl protecting group in organic synthesis.
Uniqueness
Tetrahydrofurfuryl chloroformate is unique due to its tetrahydrofurfuryl group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
IUPAC Name |
oxolan-2-ylmethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYJVZDCUZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)


![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)


![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)

